molecular formula C17H23NO5 B13209783 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B13209783
M. Wt: 321.4 g/mol
InChI Key: BMHSJMMMDKWODW-UHFFFAOYSA-N
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Description

2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a formyl group, a propoxy group, and a tetrahydrofuran ring. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Phenoxy Intermediate: The initial step could involve the reaction of 2-formyl-5-propoxyphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Introduction of the Acetamide Group: The phenoxy intermediate can then be reacted with an acetamide derivative under suitable conditions to introduce the acetamide group.

    Formation of the Tetrahydrofuran Ring: The final step might involve the cyclization of the intermediate to form the tetrahydrofuran ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under suitable conditions.

    Reduction: The formyl group can also be reduced to an alcohol.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would be the substituted derivatives of the original compound.

Scientific Research Applications

2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential pharmacological properties.

    Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-formyl-5-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
  • 2-(2-formyl-5-ethoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Uniqueness

The uniqueness of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

2-(2-formyl-5-propoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C17H23NO5/c1-2-7-21-14-6-5-13(11-19)16(9-14)23-12-17(20)18-10-15-4-3-8-22-15/h5-6,9,11,15H,2-4,7-8,10,12H2,1H3,(H,18,20)

InChI Key

BMHSJMMMDKWODW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)OCC(=O)NCC2CCCO2

Origin of Product

United States

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